molecular formula C26H23ClN2O4 B11522595 4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11522595
M. Wt: 462.9 g/mol
InChI Key: CHDQJFPQHDRVSR-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dimethylamino group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may yield a benzyl derivative .

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with structural similarities, such as:

Uniqueness

Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O4/c1-28(2)19-10-6-16(7-11-19)23-22(24(30)17-4-8-18(27)9-5-17)25(31)26(32)29(23)20-12-14-21(33-3)15-13-20/h4-15,23,30H,1-3H3/b24-22-

InChI Key

CHDQJFPQHDRVSR-GYHWCHFESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.